3-[(2Z)-5-chloro-2-[(2E)-2-[[5-phenyl-3-(3-sulfobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate
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Overview
Description
3-[(2Z)-5-chloro-2-[(2E)-2-[[5-phenyl-3-(3-sulfobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate is a complex organic compound with a unique structure It features a benzoxazolium core, which is a heterocyclic compound containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-5-chloro-2-[(2E)-2-[[5-phenyl-3-(3-sulfobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate typically involves multiple steps. The initial step often includes the formation of the benzoxazole ring through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative. The subsequent steps involve the introduction of the phenyl and sulfobutyl groups, followed by the chlorination of the benzoxazole ring. The final step includes the attachment of the propane-1-sulfonate group under specific reaction conditions, such as the use of a sulfonating agent in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of microreactors can enhance the efficiency and scalability of the production process. These methods allow for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(2Z)-5-chloro-2-[(2E)-2-[[5-phenyl-3-(3-sulfobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and applications.
Substitution: The chlorinated benzoxazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzoxazole derivatives with different functional groups.
Scientific Research Applications
3-[(2Z)-5-chloro-2-[(2E)-2-[[5-phenyl-3-(3-sulfobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: It can be used as a fluorescent probe due to its benzoxazolium core, which exhibits fluorescence properties. This makes it useful in imaging and diagnostic applications.
Medicine: The compound’s potential biological activity is being explored for therapeutic applications, such as antimicrobial or anticancer agents.
Industry: It can be used in the development of new materials, such as dyes or polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2Z)-5-chloro-2-[(2E)-2-[[5-phenyl-3-(3-sulfobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate involves its interaction with specific molecular targets. The benzoxazolium core can interact with biological molecules, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding or π-π stacking. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems. The chlorinated benzoxazole moiety may contribute to the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
- **3-[(2Z)-5-chloro-2-[(2E)-2-[[5-phenyl-3-(3-sulfobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C32H33ClN2O8S2 |
---|---|
Molecular Weight |
673.2 g/mol |
IUPAC Name |
3-[(2Z)-5-chloro-2-[(2E)-2-[[5-phenyl-3-(3-sulfobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C32H33ClN2O8S2/c1-3-23(18-31-34(15-7-17-44(36,37)38)28-21-26(33)11-13-30(28)43-31)19-32-35(16-14-22(2)45(39,40)41)27-20-25(10-12-29(27)42-32)24-8-5-4-6-9-24/h4-6,8-13,18-22H,3,7,14-17H2,1-2H3,(H-,36,37,38,39,40,41) |
InChI Key |
BYQTWRXZZZOKSB-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=C\C1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCC(C)S(=O)(=O)O)/C=C\4/N(C5=C(O4)C=CC(=C5)Cl)CCCS(=O)(=O)[O-] |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCC(C)S(=O)(=O)O)C=C4N(C5=C(O4)C=CC(=C5)Cl)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
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